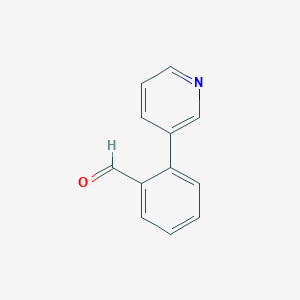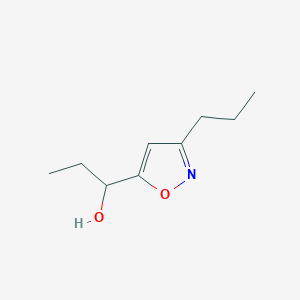
1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol, also known as PPOP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. PPOP belongs to the class of oxazole derivatives and has been studied for its ability to modulate the activity of certain receptors in the brain.
Mechanism Of Action
1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol acts as a positive allosteric modulator of NMDA receptors, meaning that it enhances the activity of these receptors. This leads to increased synaptic plasticity and improved cognitive function.
Biochemical And Physiological Effects
1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol has been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia. 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol has also been shown to have neuroprotective effects, protecting neurons from damage and death.
Advantages And Limitations For Lab Experiments
One advantage of using 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol in lab experiments is its high potency and selectivity for NMDA receptors. However, one limitation is that 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol has poor solubility in water, which can make it difficult to administer in vivo.
Future Directions
There are several potential future directions for research on 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol. One direction is to investigate the effects of 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol in other neurological disorders, such as traumatic brain injury and stroke. Another direction is to develop more potent and selective 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol analogs that can be used as therapeutics. Additionally, the mechanisms underlying the neuroprotective effects of 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol could be further elucidated to identify new targets for drug development.
Synthesis Methods
The synthesis of 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol involves the condensation of 3-propyl-2-amino-5-hydroxytetrahydrofuran with ethyl isocyanate, followed by cyclization with acetic anhydride. The resulting product is then reduced with sodium borohydride to yield 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol in high yield and purity.
Scientific Research Applications
1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol has been shown to modulate the activity of N-methyl-D-aspartate (NMDA) receptors, which are involved in learning, memory, and synaptic plasticity.
properties
CAS RN |
165319-55-1 |
|---|---|
Product Name |
1-(3-Propyl-1,2-oxazol-5-yl)propan-1-ol |
Molecular Formula |
C9H15NO2 |
Molecular Weight |
169.22 g/mol |
IUPAC Name |
1-(3-propyl-1,2-oxazol-5-yl)propan-1-ol |
InChI |
InChI=1S/C9H15NO2/c1-3-5-7-6-9(12-10-7)8(11)4-2/h6,8,11H,3-5H2,1-2H3 |
InChI Key |
YXCMJUWCTYNNEK-UHFFFAOYSA-N |
SMILES |
CCCC1=NOC(=C1)C(CC)O |
Canonical SMILES |
CCCC1=NOC(=C1)C(CC)O |
synonyms |
5-Isoxazolemethanol,-alpha--ethyl-3-propyl-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



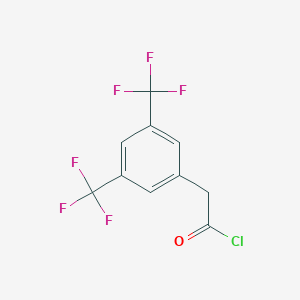
![(6-Bromo-8-(methylamino)imidazo[1,2-A]pyrazin-3-YL)methanol](/img/structure/B62471.png)
![2-[(4-tert-butylphenyl)sulfonylamino]acetic Acid](/img/structure/B62472.png)
![(4S)-4-ethenyl-1-oxa-3-azaspiro[5.5]undeca-7,10-diene-2,9-dione](/img/structure/B62475.png)
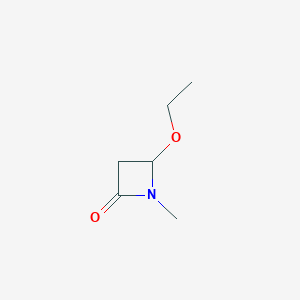
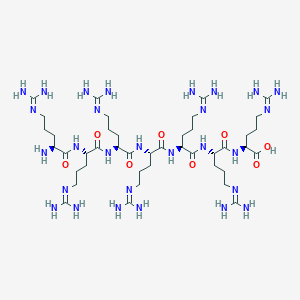
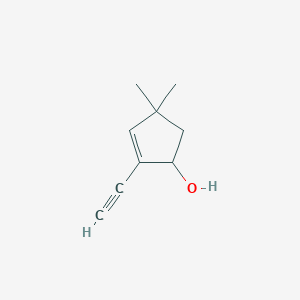
![7-[3-Iodoprop-2-enyl(propyl)amino]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B62488.png)


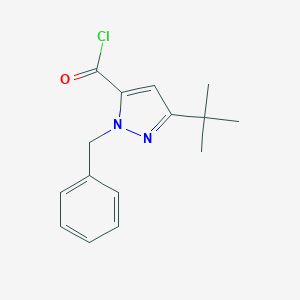
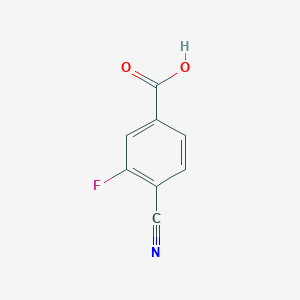
![5,6-Dihydro-4H-thieno[3,4-c]pyrrole-1-carbonitrile](/img/structure/B62507.png)
